Anti-Mouse CD11a Antibody (FD441.8)

Neuroscience Protein-Protein Interaction Inhibition Fragile X Syndrome

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (CAS 68207-21-6, synonym FD44) is a heterocyclic small molecule belonging to the aminophenothiazine class. It has a molecular formula of C19H21N3OS and a molecular weight of 339.5 g/mol.

Molecular Formula C19H21N3OS
Molecular Weight 339.5 g/mol
Cat. No. B1672313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Mouse CD11a Antibody (FD441.8)
SynonymsFD-44;  FD 44;  FD44
Molecular FormulaC19H21N3OS
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H21N3OS/c23-19(14-21-12-6-1-7-13-21)20-22-15-8-2-4-10-17(15)24-18-11-5-3-9-16(18)22/h2-5,8-11H,1,6-7,12-14H2,(H,20,23)
InChIKeyALVVXSSFOOYRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (FD44): A Differentiated Phenothiazine Tool Compound for Neuroscience Procurement


N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (CAS 68207-21-6, synonym FD44) is a heterocyclic small molecule belonging to the aminophenothiazine class. It has a molecular formula of C19H21N3OS and a molecular weight of 339.5 g/mol [1]. The compound is characterized by a tricyclic phenothiazine core linked via an acetamide bridge to a piperidine moiety. FD44 has been crystallographically resolved in complex with its protein target, neuronal calcium sensor 1 (NCS-1), providing high-resolution structural validation of its binding mode [2]. Unlike many classical phenothiazine antipsychotics, FD44 was identified through virtual screening as a selective inhibitor of the NCS-1/Ric8a protein-protein interaction, a mechanism distinct from dopamine receptor antagonism [3].

Why N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Cannot Be Substituted with Other Phenothiazines


The phenothiazine scaffold is chemically promiscuous; minor modifications to the side chain or substitution pattern profoundly alter target engagement, selectivity, and safety profiles. For example, the classical antipsychotic chlorpromazine (CPZ) is a potent antagonist at dopamine D1 and D2 receptors and adrenergic α1 and α2 receptors, a profile that underpins its clinical use but also its significant side effect burden [1]. In contrast, FD44, despite sharing the phenothiazine core, exhibits negligible inhibition of these receptors at 10 µM (e.g., only 2.8% inhibition of D2 receptor binding) and demonstrates a distinct mechanism of action as an inhibitor of the NCS-1/Ric8a protein-protein interaction [1]. Furthermore, FD44 displays a different sodium channel subtype inhibition profile compared to CPZ, with sub-micromolar to low micromolar potency against Nav1.5 and Nav1.6 [2] versus CPZ's reported IC50 of 25.9 µM for Nav1.7 . These quantitative differences in target engagement, selectivity, and cellular toxicity [1] mean that substituting FD44 with another phenothiazine derivative will yield fundamentally different experimental outcomes and cannot be justified based on structural similarity alone.

Procurement-Relevant Quantitative Differentiation Evidence for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (FD44)


NCS-1/Ric8a PPI Inhibition: Superior Potency Versus Structurally Similar Phenothiazine FD16

FD44 is a more effective inhibitor of the NCS-1/Ric8a protein-protein interaction (PPI) than the closely related analog FD16. In a co-immunoprecipitation assay using transfected HEK cells, FD44 demonstrated a binding affinity (Kd) of 22 µM for recombinant, unmyristoylated NCS-1 and effectively inhibited Ric8a binding at a 20 µM concentration [1]. In contrast, FD16 was consistently less potent across the tested concentration range [1]. Furthermore, in silico docking studies ranked FD44 with a GScore of -5.26, indicating a more favorable binding pose than chlorpromazine (GScore -5.03) within the NCS-1 hydrophobic crevice [1].

Neuroscience Protein-Protein Interaction Inhibition Fragile X Syndrome

Receptor Selectivity Profile: Clean Off-Target Profile Versus Antipsychotic Phenothiazine Chlorpromazine

FD44 exhibits a markedly different receptor selectivity profile compared to the classical phenothiazine antipsychotic chlorpromazine (CPZ). In radioligand displacement assays, FD44 at a concentration of 10 µM showed negligible inhibition of binding for key neuronal receptors: it inhibited control antagonist binding to Dopamine D1 receptors by only 10.5% and to Dopamine D2 receptors by only 2.8% [1]. In contrast, CPZ is a well-characterized potent antagonist at both dopamine D1 and D2 receptors, as well as adrenergic α1 and α2 receptors, a profile that contributes to its antipsychotic efficacy and side effect profile [1].

Drug Selectivity Off-Target Profiling Phenothiazine Pharmacology

Sodium Channel Subtype Selectivity: Differentiated Inhibition Profile Versus Chlorpromazine

FD44 inhibits specific voltage-gated sodium channel (Nav) subtypes with varying potencies, presenting a distinct profile compared to chlorpromazine. In whole-cell patch clamp assays, FD44 exhibited an IC50 of 1.52 µM for human Nav1.5 channels and an IC50 of 1.30 µM for human Nav1.6 channels, while showing significantly weaker inhibition of Nav1.2 (IC50 > 30 µM) [1][2]. In contrast, chlorpromazine has been reported to inhibit the Nav1.7 subtype with an IC50 of 25.9 µM . This demonstrates that FD44 possesses low-micromolar potency for specific Nav subtypes (Nav1.5 and Nav1.6) but is a poor inhibitor of Nav1.2, a profile that differentiates it from the broader sodium channel blocking activity often associated with other phenothiazines.

Ion Channels Sodium Channel Pharmacology Nav1.5 Nav1.6

In Vivo Brain Penetration: Quantified CNS Exposure Supporting Behavioral Studies

FD44 demonstrates favorable brain penetration in mice, a critical property for a tool compound intended for in vivo neuroscience research. Following a single intraperitoneal dose of 10 mg/kg, the brain-to-plasma ratio ranged from 2.48 to 7.65, indicating active accumulation in the CNS [1]. Key pharmacokinetic parameters include a brain Cmax of 3333.30 ng/mL (Tmax = 15 min) following IP administration, and a brain Cmax of 10379.95 ng/mL (Tmax = 15 min) after a 50 mg/kg oral dose [1]. This quantitative CNS exposure data validates FD44's suitability for behavioral pharmacology studies in rodent models, distinguishing it from compounds with poor or uncharacterized brain bioavailability.

Pharmacokinetics Blood-Brain Barrier Penetration CNS Drug Delivery

Optimal Research Applications for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (FD44) Based on Quantitative Evidence


Investigating NCS-1/Ric8a-Mediated Synaptic Homeostasis in Fragile X Syndrome Models

FD44 is the most potent and selective phenothiazine-based inhibitor of the NCS-1/Ric8a PPI currently described, with a validated binding affinity (Kd = 22 µM) and demonstrated in vivo efficacy in both Drosophila and mouse models of FXS [1]. Its clean off-target profile (minimal dopamine/adrenergic receptor binding) ensures that observed effects on synapse number and learning can be confidently attributed to this mechanism [1]. Furthermore, its quantified brain penetration (brain-to-plasma ratio up to 7.65) and ability to rescue behavioral phenotypes in Fmr1 KO mice make it an essential tool for preclinical FXS research [2].

Pharmacological Dissection of Sodium Channel Subtype Function (Nav1.5 and Nav1.6)

FD44 provides a useful pharmacological tool for distinguishing the roles of Nav1.5 and Nav1.6 from the more abundant Nav1.2 channel. Its sub-micromolar to low micromolar potency for Nav1.5 (IC50 = 1.52 µM) and Nav1.6 (IC50 = 1.30 µM) contrasts sharply with its weak activity at Nav1.2 (IC50 > 30 µM) [3]. This selectivity profile, combined with its distinct chemical structure compared to classical sodium channel blockers, allows for orthogonal validation of Nav subtype contributions in electrophysiological and cellular assays.

Comparative Studies of Phenothiazine Pharmacology to Isolate Dopamine-Independent Effects

FD44 serves as a critical control compound for deconvoluting the complex pharmacology of the phenothiazine class. Its demonstrated lack of interaction with dopamine D1 and D2 receptors (≤10.5% inhibition at 10 µM) directly contrasts with the potent antagonism exhibited by chlorpromazine and other antipsychotic phenothiazines [1]. Researchers can use FD44 to investigate phenothiazine-mediated effects on synaptic plasticity or ion channel function without the confounding influence of dopaminergic signaling, thereby clarifying structure-activity relationships within this chemotype.

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